molecular formula C13H19NO2 B6245778 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine CAS No. 1780038-31-4

2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine

Cat. No.: B6245778
CAS No.: 1780038-31-4
M. Wt: 221.29 g/mol
InChI Key: ACWICNAJFFNHEF-UHFFFAOYSA-N
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Description

The compound “2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine” is a complex organic molecule. It likely contains a dimethoxyphenyl group, which is a phenyl ring (a hexagonal carbon ring) with two methoxy groups (O-CH3) attached, and a dimethylazetidine group, which is a four-membered nitrogen-containing ring with two methyl groups (CH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the dimethoxyphenyl and dimethylazetidine groups. These groups would contribute to the overall shape, size, and properties of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with certain biological targets to exert its effects .

Safety and Hazards

As with any chemical compound, handling “2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine” would require appropriate safety measures. This could include wearing protective clothing and avoiding inhalation or contact with skin and eyes .

Future Directions

The future research directions for this compound would depend on its potential applications. For instance, if it shows promise as a drug, further studies could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

CAS No.

1780038-31-4

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine

InChI

InChI=1S/C13H19NO2/c1-13(2)8-14-12(13)9-5-6-10(15-3)11(7-9)16-4/h5-7,12,14H,8H2,1-4H3

InChI Key

ACWICNAJFFNHEF-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1C2=CC(=C(C=C2)OC)OC)C

Purity

93

Origin of Product

United States

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